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Compound of Interest

Compound Name: 6-(tert-butyl)pyridazin-3(2H)-one

Cat. No.: B136486 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative overview of pyridazinone and thiadiazinone-based inhibitors. It details their

performance as inhibitors of various biological targets, supported by experimental data, to aid

in the selection and development of novel therapeutic agents.

Pyridazinone and thiadiazinone scaffolds are privileged structures in medicinal chemistry,

forming the core of numerous inhibitors targeting a wide range of enzymes and receptors.

While both are six-membered heterocyclic rings, the presence of a sulfur atom in the

thiadiazinone ring, in place of a carbon atom in the pyridazinone ring, imparts distinct

physicochemical properties that influence their biological activity, selectivity, and

pharmacokinetic profiles. This guide offers a comparative analysis of these two important

classes of inhibitors, focusing on their anticancer and anti-inflammatory properties.

Quantitative Performance Analysis
The following tables summarize the in vitro inhibitory activities of representative pyridazinone

and thiadiazinone derivatives against various biological targets. It is important to note that a

direct comparison is challenging due to the limited availability of studies testing both inhibitor

classes against the same target under identical conditions.

Table 1: Inhibitory Activity of Pyridazinone Derivatives
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Compound ID Target IC50 Value
Cell
Line/Assay

Reference

Anticancer

Activity

Compound 37 BTK 2.1 nM Enzymatic Assay [1]

Compound 42 PARP-1 97 nM Enzymatic Assay [1]

Olaparib PARP 15 nM Enzymatic Assay [1]

Compound 43
Tubulin

Polymerization
2.2 µM

Panc-2

(Pancreatic

Cancer)

[1]

Pyridazinone 6 CSK <3 nM HTRF Assay [2]

Pyridazinone 13 CSK <3 nM HTRF Assay [2]

Compound 17c
FER Tyrosine

Kinase
0.5 nM Enzymatic Assay [3]

Pyridazinone 19 c-Met - EBC-1 Xenograft [4]

Compound 10l -
GI50 = 1.66-100

µM

A549/ATCC

(NSCLC)
[5]

Compound 17a VEGFR-2
60% inhibition at

10 µM
Enzymatic Assay [6]

Anti-

inflammatory

Activity

Compound 5a COX-2 0.77 µM Enzymatic Assay [7]

Compound 5f COX-2 1.89 µM Enzymatic Assay [7]

Compound 3d COX-2 0.425 µM Enzymatic Assay [8]

Compound 4e COX-2 0.356 µM Enzymatic Assay [8]
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Compound 28 PDE-5 22 nM Enzymatic Assay [1]

Compound 27 PDE-5 34 nM Enzymatic Assay [1]

Table 2: Inhibitory Activity of Thiadiazinone Derivatives
Compound ID Target IC50 Value Cell Line Reference

Anticancer

Activity

Thiadiazinone 24 - 13 µM Breast Cancer [9]

Thiadiazinone 25 - 13 µM Bladder Cancer [9]

Thiadiazinone 26 - 8.4 µM Bladder Cancer [9]

Thiadiazinone 26 - 5.7 µM Prostate Cancer [9]

Thiadiazinone 18 - >100 µM
Various Cancer

Lines
[9]

Mechanism of Action and Signaling Pathways
Pyridazinone and thiadiazinone inhibitors exert their effects by modulating various signaling

pathways critical for cell growth, proliferation, and inflammation.

Pyridazinone Inhibitors
Pyridazinone derivatives have demonstrated inhibitory activity against a range of protein

kinases involved in cancer progression.[1] These include Bruton's tyrosine kinase (BTK), poly

(ADP-ribose) polymerase (PARP), fibroblast growth factor receptor (FGFR), and c-Met.[1][4] By

blocking these kinases, pyridazinone inhibitors can disrupt downstream signaling cascades,

such as the RAS-RAF-MEK-ERK pathway, leading to cell cycle arrest and apoptosis.[1] In the

context of inflammation, certain pyridazinone derivatives act as selective inhibitors of

cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory

prostaglandins.[7][8] Others have been shown to inhibit phosphodiesterase 5 (PDE-5), which

can lead to vasodilation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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